

Application Notes and Protocols for the Synthesis of Fmoc-Ala-PAB-OH

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Compound of Interest

Compound Name: **Fmoc-Ala-PAB-OH**

Cat. No.: **B13129474**

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Introduction

Fmoc-Ala-PAB-OH is a crucial linker molecule frequently utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This self-immolative linker connects a cytotoxic payload to a dipeptide, which is in turn conjugated to a monoclonal antibody. The alanine residue provides a specific cleavage site for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells. Upon enzymatic cleavage of the amide bond, a cascade of electronic rearrangements in the p-aminobenzyl (PAB) spacer leads to the release of the unmodified drug molecule within the target cell. This application note provides a detailed protocol for the solution-phase synthesis of **Fmoc-Ala-PAB-OH**, a key building block for these advanced therapeutic agents.

Synthesis Overview

The synthesis of **Fmoc-Ala-PAB-OH** is achieved through the coupling of N- α -Fmoc-protected L-alanine (Fmoc-Ala-OH) with p-aminobenzyl alcohol (PAB-OH). The reaction forms an amide bond between the carboxylic acid of Fmoc-Ala-OH and the aniline nitrogen of PAB-OH. This process is facilitated by a peptide coupling agent to activate the carboxylic acid, enabling an efficient reaction.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of **Fmoc-Ala-PAB-OH**. Please note that actual results may vary depending on the specific laboratory conditions and scale of the reaction.

| Parameter | Value | Notes |
|--------------------------------|-----------------------------------|--|
| Starting Materials | | |
| Fmoc-Ala-OH | 1.0 equivalent | The limiting reagent. |
| p-Aminobenzyl alcohol (PAB-OH) | 1.1 equivalents | A slight excess is used to ensure complete consumption of the more expensive Fmoc-Ala-OH. |
| Coupling Reagent (HATU) | 1.1 equivalents | Other coupling reagents such as HBTU/HOBt or DCC/HOBt can also be used, but may require optimization. |
| Base (DIPEA) | 2.0 equivalents | N,N'-Diisopropylethylamine is a non-nucleophilic base used to neutralize the reaction mixture and facilitate the coupling. |
| Reaction Conditions | | |
| Solvent | Anhydrous Dimethylformamide (DMF) | High-purity, anhydrous solvent is crucial for the success of the reaction. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically carried out at room temperature. |
| Reaction Time | 4-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Work-up & Purification | | |
| Purification Method | Flash Column Chromatography | Typically performed on silica gel. |
| Product Characteristics | | |

| | | |
|-----------------------|---|--|
| Appearance | White to off-white solid | |
| Typical Yield | 75-90% | Yields are dependent on reaction scale, purity of reagents, and efficiency of purification. |
| Purity (by HPLC) | >95% | High purity is essential for subsequent applications in peptide synthesis and ADC development. |
| Characterization Data | | |
| Molecular Formula | C ₂₅ H ₂₄ N ₂ O ₄ | |
| Molecular Weight | 416.47 g/mol | |

Experimental Protocol

This protocol details the solution-phase synthesis of **Fmoc-Ala-PAB-OH**.

Materials:

- N- α -Fmoc-L-alanine (Fmoc-Ala-OH)
- p-Aminobenzyl alcohol (PAB-OH)
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N'-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup:
 - In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq.) in anhydrous DMF.
 - Add p-aminobenzyl alcohol (1.1 eq.) to the solution.
 - In a separate vial, dissolve HATU (1.1 eq.) in a minimal amount of anhydrous DMF.
- Coupling Reaction:
 - To the solution of Fmoc-Ala-OH and PAB-OH, add DIPEA (2.0 eq.) and stir for 5 minutes at room temperature.
 - Add the solution of HATU dropwise to the reaction mixture.
 - Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material (Fmoc-Ala-OH) is consumed.
- Work-up:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in

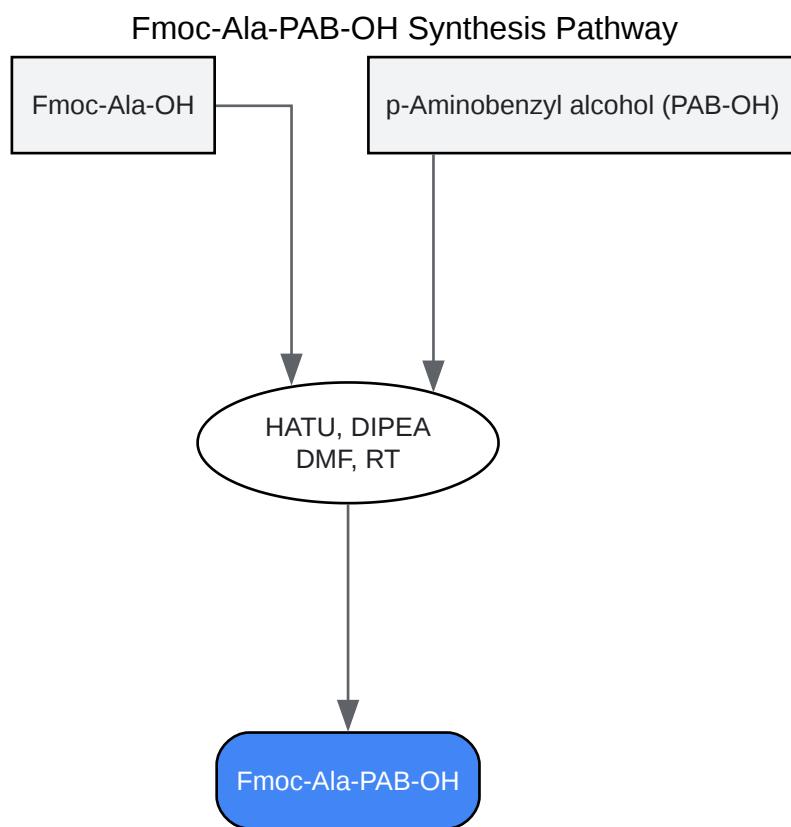
hexanes) to afford the pure **Fmoc-Ala-PAB-OH**.

- Characterization:

- Confirm the identity and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualizations

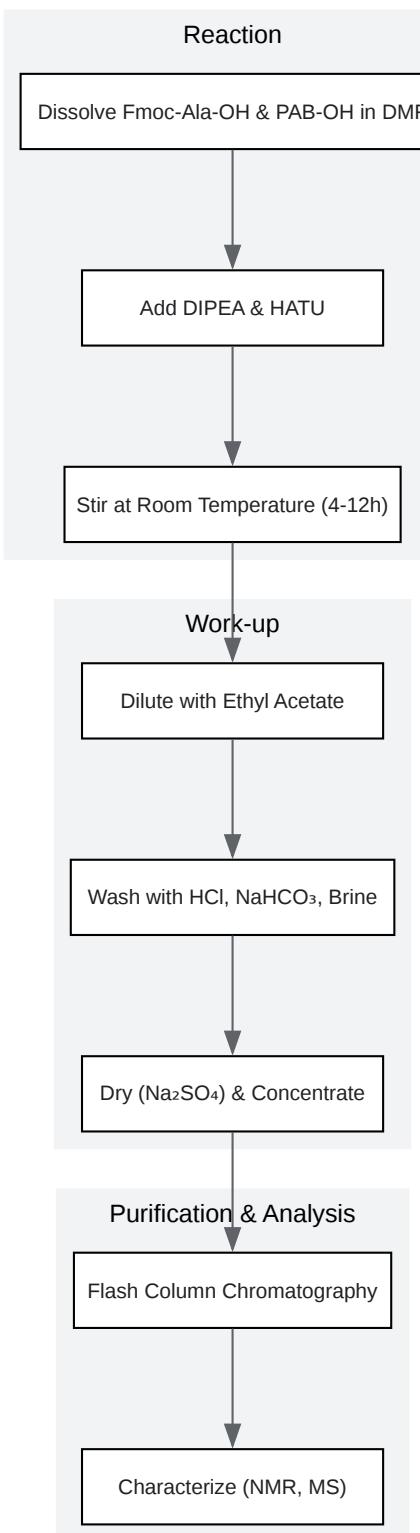
The following diagrams illustrate the key chemical transformation and the experimental workflow.



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Caption: Chemical synthesis pathway for **Fmoc-Ala-PAB-OH**.

Experimental Workflow for Fmoc-Ala-PAB-OH Synthesis

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Caption: Step-by-step experimental workflow diagram.

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